

# Commercial availability of N-tert-Butylmethacrylamide for research

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## Compound of Interest

Compound Name: *N-tert-Butylmethacrylamide*

Cat. No.: *B1266043*

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## N-tert-Butylmethacrylamide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, **N-tert-Butylmethacrylamide** (NTBA) presents a versatile monomer for the synthesis of advanced polymers with applications in thermo-responsive materials, drug delivery systems, and cell culture technologies. This technical guide provides an in-depth overview of its commercial availability, synthesis, purification, and key research applications, complete with detailed experimental protocols and visualizations to facilitate its use in the laboratory.

## Commercial Availability and Physicochemical Properties

**N-tert-Butylmethacrylamide**, often referred to as N-tert-Butylacrylamide (NTBA), is readily available in research-grade quantities from several major chemical suppliers. Researchers can procure this compound in various purities and quantities to suit their specific experimental needs.

Supplier	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight	Melting Point (°C)
Sigma-Aldrich	97%	5g, 25g, 100g	107-58-4	C <sub>7</sub> H <sub>13</sub> NO	127.18 g/mol	128-130
Thermo Fisher Scientific	98%	10g, 50g, 250g	107-58-4	C <sub>7</sub> H <sub>13</sub> NO	127.18 g/mol	128-131
TCI Chemicals	>98.0%	25g, 500g	107-58-4	C <sub>7</sub> H <sub>13</sub> NO	127.18 g/mol	128-131

## Synthesis and Purification

For laboratories preferring to synthesize NTBA in-house, the Ritter reaction provides a common and effective method. This reaction involves the addition of a carbocation, generated from an alcohol or alkene in a strong acidic medium, to a nitrile.

## Synthesis of N-tert-Butylmethacrylamide via Ritter Reaction

This protocol outlines the synthesis of NTBA from tert-butyl alcohol and acrylonitrile.

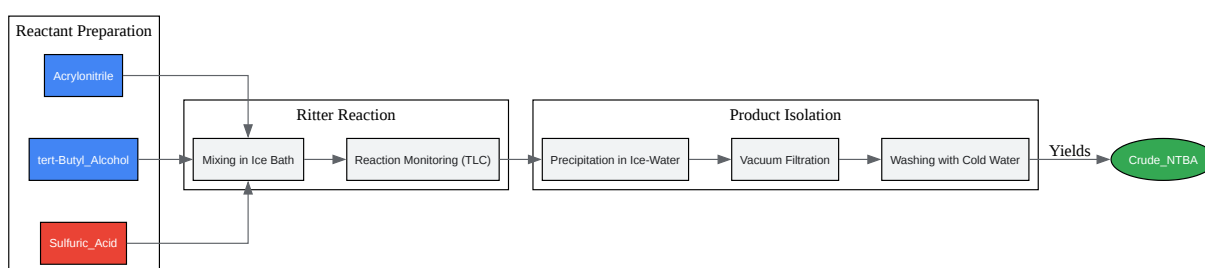
Materials:

- tert-Butyl alcohol
- Acrylonitrile (pre-washed with 5% NaOH solution, then 3% orthophosphoric acid, followed by distilled water, and dried over anhydrous CaCl<sub>2</sub>)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Concentrated sulfuric acid
- Ice bath
- Crushed ice-water mixture

- Methanol for recrystallization

#### Procedure:

- In a flask equipped with a stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to acrylonitrile.
- While maintaining the low temperature, add tert-butyl alcohol dropwise to the mixture with continuous stirring.
- After the addition is complete, allow the reaction to proceed, monitoring its progress by techniques such as thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing a crushed ice-water mixture to precipitate the crude NTBA.
- Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.



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*Workflow for the synthesis of **N-tert-Butylmethacrylamide**.*

## Purification by Recrystallization

To achieve high purity suitable for polymerization and other sensitive applications, the crude NTBA should be recrystallized.

Materials:

- Crude **N-tert-Butylmethacrylamide**
- Methanol (or warm, dry benzene)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Heating source (e.g., hot plate)
- Ice bath
- Vacuum filtration apparatus

Procedure:

- Dissolve the crude NTBA in a minimal amount of hot methanol (or warm benzene) to form a saturated solution.
- If any insoluble impurities are present, perform a hot gravity filtration.
- Allow the clear solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified white crystals by vacuum filtration.
- Wash the crystals with a small amount of cold methanol.
- Dry the crystals under vacuum to remove any residual solvent. A yield of approximately 87% can be expected.[\[1\]](#)[\[3\]](#)

## Applications in Research

NTBA is a key monomer in the development of "smart" polymers, particularly those that exhibit temperature sensitivity. These polymers have found significant use in drug delivery and cell encapsulation applications.

## Thermo-responsive Hydrogels for Drug Delivery

Poly(**N-tert-Butylmethacrylamide**) and its copolymers can be formulated into hydrogels that undergo a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST). This property can be exploited for the controlled release of therapeutic agents.

### Experimental Protocol: Drug Loading and Release Study

This protocol provides a general framework for loading a model drug into an NTBA-based hydrogel and studying its release kinetics.

#### Materials:

- Synthesized and purified NTBA-based hydrogel
- Model drug (e.g., doxorubicin, ibuprofen)
- Phosphate-buffered saline (PBS) at physiological pH (7.4)
- Shaking incubator or water bath
- UV-Vis spectrophotometer

#### Procedure:

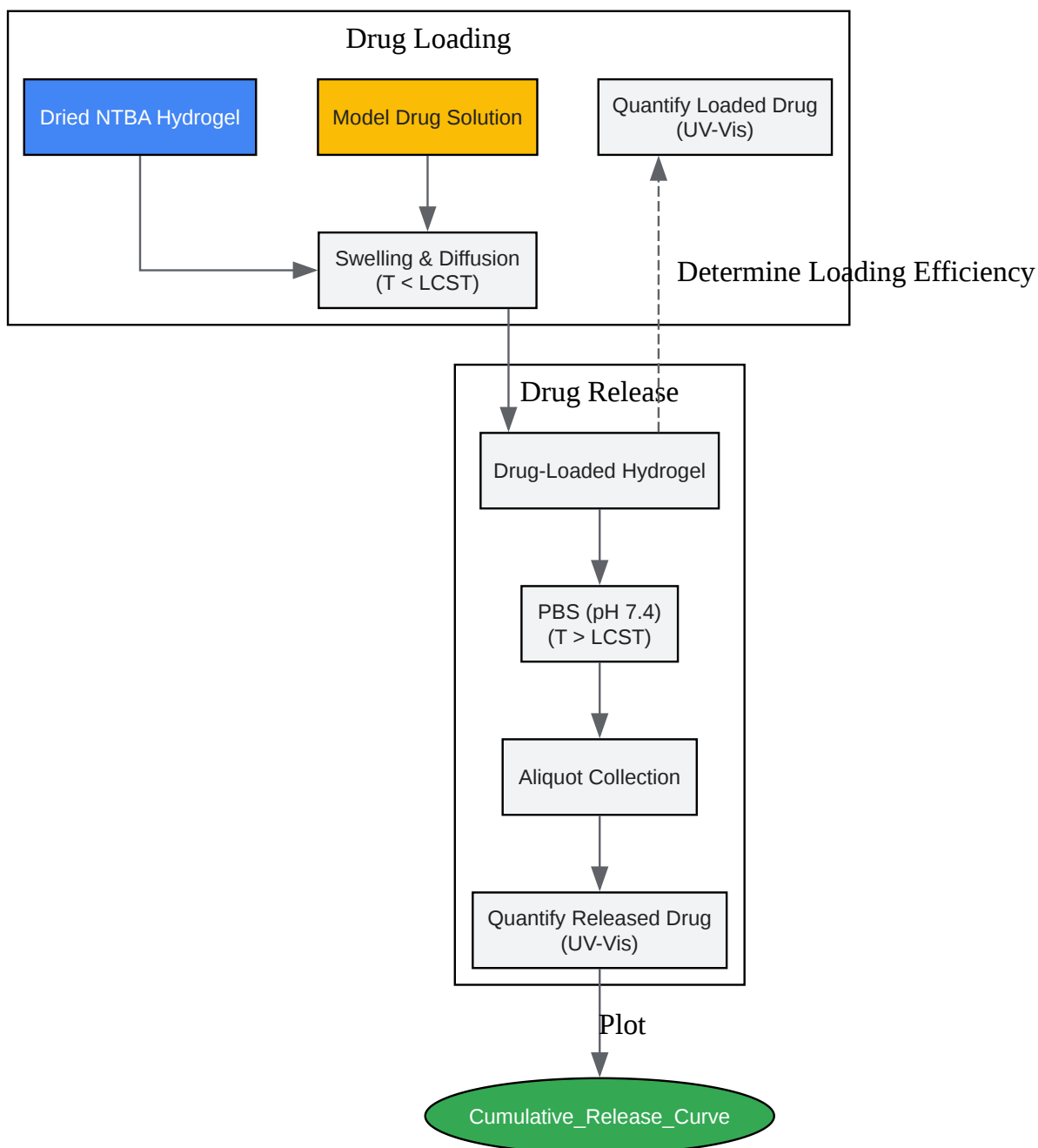
##### Drug Loading (Swelling-Diffusion Method):

- Prepare a stock solution of the model drug in PBS.
- Immerse a known weight of the dried NTBA-based hydrogel in the drug solution.
- Allow the hydrogel to swell at a temperature below its LCST for a specified period (e.g., 24-48 hours) to facilitate drug absorption.
- After loading, remove the hydrogel, gently blot the surface to remove excess solution, and dry it to a constant weight.

- Determine the amount of drug loaded by measuring the decrease in the drug concentration of the loading solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

#### Drug Release Study:

- Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4).
- Maintain the system at a temperature above the hydrogel's LCST (e.g., 37°C) in a shaking incubator.
- At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
- Analyze the drug concentration in the withdrawn aliquots using a UV-Vis spectrophotometer.
- Calculate the cumulative drug release as a percentage of the total drug loaded.



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*Workflow for drug loading and release studies.*

## Cell Encapsulation and Viability

The biocompatibility and tunable properties of NTBA-based hydrogels make them suitable for creating 3D scaffolds for cell culture and tissue engineering.

#### Experimental Protocol: Cell Encapsulation and Viability Assay

This protocol describes a general method for encapsulating cells within an NTBA-based hydrogel and assessing their viability.

#### Materials:

- Sterile NTBA-based polymer solution (precursor to the hydrogel)
- Cross-linking agent and photoinitiator (if using photopolymerization)
- Cell suspension of the desired cell type (e.g., fibroblasts, mesenchymal stem cells)
- Cell culture medium
- Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)
- Fluorescence microscope

#### Procedure:

##### Cell Encapsulation:

- Prepare a sterile solution of the NTBA-based polymer and any necessary cross-linkers or photoinitiators.
- Trypsinize and count the cells to be encapsulated, then resuspend them in a small volume of culture medium to create a concentrated cell suspension.
- Gently mix the cell suspension with the polymer solution to achieve a homogenous cell distribution.
- Induce hydrogel formation. For photopolymerizable hydrogels, expose the cell-laden polymer solution to UV light of the appropriate wavelength and intensity for a short duration.



- After gelation, wash the cell-laden hydrogels with sterile PBS and then add fresh cell culture medium.
- Incubate the constructs at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

#### Cell Viability Assay:

- At desired time points (e.g., 24, 48, 72 hours), remove the culture medium from the hydrogels.
- Prepare the Live/Dead staining solution according to the manufacturer's protocol.
- Incubate the cell-laden hydrogels in the staining solution for the recommended time, protected from light.
- Wash the hydrogels with PBS to remove excess stain.
- Visualize the encapsulated cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), while dead cells will have red fluorescent nuclei (Ethidium homodimer-1).
- Quantify cell viability by counting the number of live and dead cells in multiple random fields of view.

## Safety and Handling

**N-tert-Butylmethacrylamide** is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

- **General Handling:** Use in a well-ventilated area. Avoid breathing dust. Avoid contact with eyes, skin, and clothing.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible substances.

- First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek medical attention.

## Conclusion

**N-tert-Butylmethacrylamide** is a valuable monomer for researchers in materials science, drug delivery, and biomedical engineering. Its commercial availability and straightforward synthesis, combined with the unique thermo-responsive properties of its polymers, open up a wide range of research possibilities. By following the detailed protocols provided in this guide, researchers can effectively synthesize, purify, and utilize NTBA and its derivatives to advance their scientific investigations.

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